molecular formula C12H7ClFNO2 B6390513 3-(3-Chloro-4-fluorophenyl)picolinic acid CAS No. 1262000-65-6

3-(3-Chloro-4-fluorophenyl)picolinic acid

Cat. No.: B6390513
CAS No.: 1262000-65-6
M. Wt: 251.64 g/mol
InChI Key: WCQGYMYTPBQPQJ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7ClFNO2 and a molecular weight of 251.64 g/mol

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for a related compound, 3-Chloro-4-fluorophenyl isocyanate, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

3-(3-Chloro-4-fluorophenyl)picolinic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Rh-catalyzed asymmetric addition reactions, palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling reactions . These interactions are essential for the synthesis of complex organic molecules and have significant implications in medicinal chemistry and drug development.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to dock with receptor proteins, such as auxin-signaling F-box protein 5 (AFB5), more intensively than other compounds . This interaction leads to the modulation of signaling pathways and subsequent changes in gene expression, which are crucial for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its pharmacokinetics and pharmacodynamics, which are critical for its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes are essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)picolinic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with picolinic acid under specific conditions. The reaction is often catalyzed by palladium and involves a Suzuki-Miyaura coupling reaction . The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro and fluoro substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

3-(3-Chloro-4-fluorophenyl)picolinic acid can be compared with other similar compounds, such as:

    3-Chloro-4-fluorophenylboronic acid: Similar in structure but differs in its boronic acid functional group.

    6-Chloro-3-fluoropicolinic acid: Similar in structure but differs in the position of the chloro and fluoro substituents.

    3-Chloro-6-pyrazolyl-2-picolinic acid: Similar in structure but contains a pyrazolyl ring.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-9-6-7(3-4-10(9)14)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQGYMYTPBQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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